3-[Bromo(phenyl)methylidene]-2-benzofuran-1(3H)-thione
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Overview
Description
3-[Bromo(phenyl)methylidene]-2-benzofuran-1(3H)-thione is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a bromo group attached to a phenyl ring, which is further connected to a benzofuran-thione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bromo(phenyl)methylidene]-2-benzofuran-1(3H)-thione typically involves the bromination of a benzofuran derivative. One common method is the radical benzylic bromination reaction, where a benzofuran derivative is treated with bromine in the presence of a radical initiator . The reaction conditions often include a solvent such as carbon tetrachloride and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-[Bromo(phenyl)methylidene]-2-benzofuran-1(3H)-thione undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromo group can participate in substitution reactions, where it is replaced by other electrophiles.
Nucleophilic Aromatic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, iodine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-[Bromo(phenyl)methylidene]-2-benzofuran-1(3H)-thione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[Bromo(phenyl)methylidene]-2-benzofuran-1(3H)-thione involves its interaction with specific molecular targets. The bromo group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function . The benzofuran-thione structure can interact with various enzymes and receptors, modulating their activity and triggering specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-phenyl-1-benzofuran-2(3H)-one
- 2-Bromo-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide
Uniqueness
3-[Bromo(phenyl)methylidene]-2-benzofuran-1(3H)-thione is unique due to its specific substitution pattern and the presence of both bromo and thione groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
62497-46-5 |
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Molecular Formula |
C15H9BrOS |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
3-[bromo(phenyl)methylidene]-2-benzofuran-1-thione |
InChI |
InChI=1S/C15H9BrOS/c16-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)15(18)17-14/h1-9H |
InChI Key |
GDEBJBMJZKXXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=S)O2)Br |
Origin of Product |
United States |
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